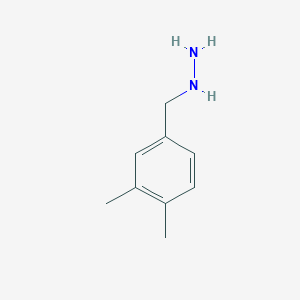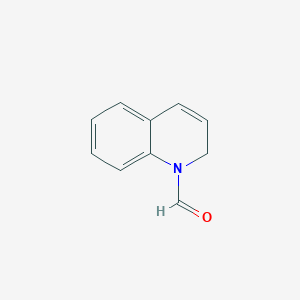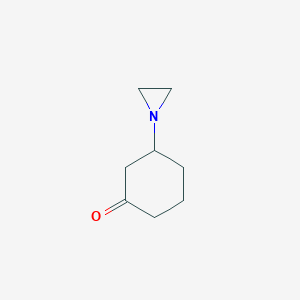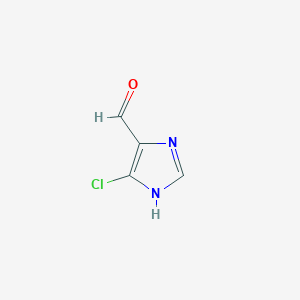
(3,4-Dimethyl-benzyl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethyl-benzyl)-hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group, which is further substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethyl-benzyl)-hydrazine typically involves the reaction of 3,4-dimethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,4-Dimethylbenzyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethyl-benzyl)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
(3,4-Dimethyl-benzyl)-hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dimethyl-benzyl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine: Lacks the methyl groups at the 3 and 4 positions.
(4-Methyl-benzyl)-hydrazine: Has a single methyl group at the 4 position.
(3,5-Dimethyl-benzyl)-hydrazine: Methyl groups are at the 3 and 5 positions.
Uniqueness
(3,4-Dimethyl-benzyl)-hydrazine is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with molecular targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
CAS No. |
51421-19-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)5-8(7)2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
YKYYWSASOAPYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)




![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

